Meta vs. Para Regiochemistry: Divergent Predicted LogP and Topological Polar Surface Area
The meta-substitution of the aminoethyl group in (3-(2-Aminoethyl)phenyl)methanol results in a distinct predicted lipophilicity profile compared to its para isomer. Computed values show an XLogP3 of 0.4 for the meta isomer [1], whereas the para isomer [4-(2-aminoethyl)phenyl]methanol (CAS 64353-30-6) has a reported LogP of 1.38 [2]. This difference of nearly one log unit translates to an approximately tenfold difference in octanol-water partition coefficient, which can significantly impact membrane permeability and tissue distribution in biological assays. The topological polar surface area (TPSA) for both isomers is identical at 46.2 Ų, indicating that regiochemistry alone drives the observed lipophilicity shift without altering hydrogen-bonding capacity.
| Evidence Dimension | Predicted lipophilicity (LogP) and TPSA |
|---|---|
| Target Compound Data | XLogP3: 0.4; TPSA: 46.2 Ų |
| Comparator Or Baseline | Para isomer [4-(2-aminoethyl)phenyl]methanol (CAS 64353-30-6): LogP 1.38; TPSA: 46.2 Ų |
| Quantified Difference | Δ LogP = 0.98 (approximately 10-fold lower lipophilicity for meta isomer) |
| Conditions | Computed using XLogP3 algorithm and topological polar surface area calculation (PubChem) |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding, making the meta isomer preferable for aqueous-based assays and hydrophilic synthetic routes.
- [1] PubChem. (n.d.). (3-(2-Aminoethyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/101077500 View Source
- [2] MolBase. (n.d.). 4-(2-Aminoethyl)benzyl alcohol (CAS 64353-30-6). Retrieved from https://mip.molbase.cn/baike/627566 View Source
